3-{3-[(imino{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}methyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
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Overview
Description
3-{3-[(IMINO{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoic acid moiety, a pyrrolidinyl ring, and a hydrazino group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(IMINO{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID involves multiple steps:
Formation of the hydrazino group: This step typically involves the reaction of a hydrazine derivative with an aldehyde or ketone to form a hydrazone.
Introduction of the pyrrolidinyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the benzoic acid moiety: This step often involves esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and hydrazino groups.
Reduction: Reduction reactions can target the imino and hydrazino groups, potentially converting them to amines.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it useful as a catalyst or catalyst precursor in organic synthesis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine
Therapeutic Agents: The compound’s biological activity may make it a candidate for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Agriculture: Potential use as a fungicide or pesticide due to its chemical properties.
Manufacturing: Applications in the production of specialty chemicals or intermediates.
Mechanism of Action
The mechanism by which 3-{3-[(IMINO{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Interaction: Binding to DNA, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-{3-[(IMINO{2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID: A structurally similar compound with slight variations in the substituents.
Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates: Another compound with a similar hydrazino and benzoic acid structure.
Uniqueness
3-{3-[(IMINO{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N4O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[3-[(E)-N'-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H20N4O5S/c1-12(13-6-8-16(30-2)9-7-13)23-24-21(22)31-17-11-18(26)25(19(17)27)15-5-3-4-14(10-15)20(28)29/h3-10,17H,11H2,1-2H3,(H2,22,24)(H,28,29)/b23-12+ |
InChI Key |
MDLGMOBLTBEWRB-FSJBWODESA-N |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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